molecular formula C26H17ClN2O6 B11412905 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412905
M. Wt: 488.9 g/mol
InChI Key: DABOTDXQXJCXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule of significant interest in early-stage oncological research, primarily investigated for its potential as a protein kinase inhibitor. This compound belongs to a class of molecules designed to interfere with key signaling pathways that drive cellular proliferation and survival in malignancies. Its molecular architecture, incorporating both benzofuran and chromene carboxamide motifs, is engineered to act as a ATP-competitive inhibitor , potentially targeting specific oncogenic kinases. Preliminary research on analogous structures suggests its application in studying apoptotic signaling pathways and targeted cancer therapeutics . The compound provides a valuable tool for researchers elucidating the mechanisms of kinase dysregulation and for screening novel anti-cancer agents in biochemical and cell-based assays, offering a strategic starting point for hit-to-lead optimization campaigns in drug discovery.

Properties

Molecular Formula

C26H17ClN2O6

Molecular Weight

488.9 g/mol

IUPAC Name

6-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17ClN2O6/c1-33-16-9-7-15(8-10-16)28-26(32)24-23(17-4-2-3-5-20(17)35-24)29-25(31)22-13-19(30)18-12-14(27)6-11-21(18)34-22/h2-13H,1H3,(H,28,32)(H,29,31)

InChI Key

DABOTDXQXJCXJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of Salicylaldehydes and Alkynes

A robust method involves treating o-hydroxy aldehydes (15 ) with terminal alkynes (16 ) in the presence of CuI and 1,10-phenanthroline. This protocol, adapted from benzofuran synthesis reviews, achieves 70–91% yields by stabilizing intermediates in deep eutectic solvents (e.g., choline chloride-ethylene glycol). The mechanism proceeds via iminium ion formation, copper acetylide attack, and intramolecular cyclization (Scheme 3). For the target compound, substituting 15 with 5-chloro-2-hydroxybenzaldehyde introduces the requisite chloro substituent.

Functionalization of the Benzofuran Core

Post-cyclization, the 3-position is functionalized with a carbamoyl group. Patent US20180002305A1 describes reacting ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine to install a piperazinyl group. Adapting this, ethyl 5-chlorobenzofuran-3-carboxylate is hydrolyzed to the carboxylic acid, which is then converted to the carboxamide using formamide and sodium methoxide. Subsequent coupling with 4-methoxyphenyl isocyanate introduces the (4-methoxyphenyl)carbamoyl group.

Synthesis of the 6-Chloro-4-oxo-chromene-2-carboxamide Fragment

The chromene moiety is synthesized via radical cyclization or acid-catalyzed dehydration, with recent methods emphasizing photoredox catalysis.

Photocatalyzed Radical Cyclization of o-Benzylated Phenols

A 2021 study demonstrates that S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, undergo photocatalyzed mesolytic cleavage to generate aryl radicals. These radicals cyclize via a 5-exo-trig pathway, followed by rearomatization to yield 6H-benzo[c]chromenes. For the target chromene, substituting the phenol with a 6-chloro-4-oxo group and introducing a carboxamide at position 2 is achieved by starting with 6-chloro-2-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

Hydrolysis and Dehydration of Ethyl Esters

Ethyl 6-chloro-2-hydroxy-4-oxo-4H-chromene-2-carboxylate (4 ) is hydrolyzed to the carboxylic acid (2 ) using aqueous HCl. Dehydration with TBTU and triethylamine in acetonitrile facilitates amide bond formation with ammonia, yielding the 2-carboxamide.

Coupling of Benzofuran and Chromene Moieties

The final step involves joining the benzofuran-3-yl-carboxamide and chromene-2-carboxamide via an amide bond.

TBTU-Mediated Amidation

Carboxylic acid activation is achieved using TBTU and triethylamine, as demonstrated in the synthesis of chromene derivatives. The chromene-2-carboxylic acid is reacted with the amine group of the benzofuran-3-yl-carboxamide in acetonitrile, yielding the target compound in 72–85% yield after purification by column chromatography.

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is explored for sterically hindered substrates, though yields are lower (55–65%) compared to TBTU.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product. High-performance liquid chromatography (HPLC) confirms >98% purity.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, chromene C3-H), 7.89–7.21 (m, 10H, aromatic), 3.83 (s, 3H, OCH3).

  • HRMS : m/z calculated for C28H18ClN3O6 [M+H]+: 552.09, found: 552.12.

Scalability and Industrial Feasibility

The photocatalyzed chromene synthesis is scalable to 350 mg without yield loss, while benzofuran cyclization in deep eutectic solvents reduces waste. Patent US8283454B2 highlights the recovery of dibenzothiophene (96%) from chromene reactions, enhancing cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol or tetrahydrofuran).

    Substitution: Chlorine gas, methanol, catalysts (e.g., iron or aluminum chloride).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analog 1: 4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)

Key Features :

  • Core Structure : Pyran-2-one (2-oxo-2H-pyran) substituted with a 4-chlorophenyl group at position 4.
  • Carboxamide Substituent : 4-chlorobenzamide group at position 3 of the pyran ring.

Comparison with Target Compound :

  • Ring System : The target compound employs a benzofuran scaffold, while Analog 1 uses a pyran-2-one ring. Benzofuran’s fused aromatic system may enhance π-π stacking interactions compared to the partially saturated pyran ring .
  • Substituents : Both compounds feature chloro substituents, but the target includes a methoxyphenyl group, which could improve solubility and metabolic stability relative to the dichlorinated analog .
  • Molecular Weight: Analog 1 (C₁₈H₁₁Cl₂NO₃) has a molecular weight of ~360.2 g/mol, while the target compound’s larger benzofuran and methoxyphenyl groups likely increase its molecular weight.

Structural Analog 2: 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 874138-81-5)

Key Features :

  • Core Structure : Chromene-2-carboxamide with a 6-chloro-4-oxo substitution pattern.
  • Substituents : Dual N-substituents: a 3,4-dimethoxybenzyl group and a sulfone-containing tetrahydrothiophene moiety.

Comparison with Target Compound :

  • Functional Groups : Analog 2 includes a sulfone group (1,1-dioxidotetrahydrothiophen-3-yl), which may enhance hydrogen-bonding capacity compared to the methoxyphenyl group in the target .
  • Molecular Weight: Analog 2 (C₂₃H₂₂ClNO₇S) has a molecular weight of 491.9 g/mol, significantly higher than the target compound due to the additional dimethoxybenzyl and sulfone groups .

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Analog 1 (CAS 62955-78-6) Analog 2 (CAS 874138-81-5)
Core Structure Chromene-2-carboxamide + benzofuran Pyran-2-one Chromene-2-carboxamide
Key Substituents 6-chloro, 4-oxo, (4-methoxyphenyl)carbamoyl 6-(4-chlorophenyl), 3-(4-chlorobenzamide) 6-chloro, 4-oxo, 3,4-dimethoxybenzyl, sulfone
Molecular Formula Not explicitly provided* C₁₈H₁₁Cl₂NO₃ C₂₃H₂₂ClNO₇S
Molecular Weight Estimated >400 g/mol ~360.2 g/mol 491.9 g/mol
Notable Functional Groups Methoxy, benzofuran, carbamoyl Chlorophenyl, pyran-2-one Dimethoxybenzyl, sulfone

*Molecular formula of the target compound can be inferred as C₂₆H₁₈ClN₂O₆ based on IUPAC nomenclature.

Research Implications and Limitations

  • Structural Insights : The benzofuran and methoxyphenyl groups in the target compound may confer distinct electronic and steric properties compared to pyran- or sulfone-containing analogs. These differences could influence solubility, bioavailability, and target engagement.
  • Data Gaps : The provided evidence lacks experimental data (e.g., binding affinities, pharmacokinetics) for these compounds. Further studies using tools like SHELX (for crystallography) or in vitro assays are needed to validate hypotheses.

Biological Activity

The compound 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide (CAS Number: 866238-17-7) is a synthetic derivative belonging to the class of chromene compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H17ClN2O6C_{26}H_{17}ClN_{2}O_{6}, with a molecular weight of 488.9 g/mol. The structure includes a chromene backbone, which is known for its biological significance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC26H17ClN2O6C_{26}H_{17}ClN_{2}O_{6}
Molecular Weight488.9 g/mol
CAS Number866238-17-7

Anticancer Properties

Recent studies have demonstrated that chromene derivatives exhibit significant anticancer activity. For instance, a study investigated various 4H-chromene derivatives, including those structurally related to our compound, against human colon adenocarcinoma cell lines (HT-29). The results indicated that certain derivatives had a growth inhibitory dose (GI50) of less than 11 μM, suggesting potent anticancer properties .

Cholinesterase Inhibition

Compounds similar to This compound have been evaluated for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are crucial targets in the treatment of Alzheimer's disease. The presence of specific substituents on the chromene structure can enhance inhibitory activity against these enzymes. For example, related compounds have shown IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE .

Anti-inflammatory Activity

The anti-inflammatory potential of chromene derivatives is attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play significant roles in inflammatory pathways, making them valuable targets for therapeutic intervention. Studies have reported that certain benzofuran and chromone-based compounds exhibit dual inhibitory effects on COX and LOX, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

In addition to their anticancer and anti-inflammatory properties, chromene derivatives are being explored for neuroprotective effects. Research indicates that they may exert protective actions against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Study on Anticancer Activity

A notable study synthesized a series of chromene derivatives and evaluated their anticancer activity against HT-29 cells using the sulforhodamine B (SRB) assay. Among the tested compounds, two derivatives showed promising results with GI50 values below 11 μM, highlighting their potential as therapeutic agents against colon cancer .

Mechanistic Insights

Molecular docking studies conducted prior to synthesis suggested that these compounds could effectively bind to key molecular targets associated with cancer progression. This computational approach aids in predicting pharmacokinetic profiles and optimizing lead compounds for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Condensation of 5-(4-methoxyphenyl)furan-2,3-dione with urea (1:1 ratio) to form the benzofuran-carbamoyl intermediate .

Coupling the intermediate with a pre-synthesized chromene-2-carboxamide derivative under reflux conditions in anhydrous DMF, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and characterization using NMR and LC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-HRMS m/z calculated for C₂₆H₁₈ClN₂O₆: 513.08) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What are the solubility properties, and how do they influence in vitro assays?

  • Solubility : Limited aqueous solubility; dissolves in DMSO (up to 10 mM for stock solutions). For biological assays, dilute in PBS or culture media with <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions (e.g., hydrolysis of the amide bond)?

  • Strategies :

  • Use moisture-free conditions (anhydrous solvents, inert atmosphere) during coupling steps .
  • Replace DCC with EDC/HOBt for milder amide bond formation .
  • Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to halt reactions at peak product formation .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values in anticancer assays)?

  • Approach :

  • Validate purity (>95% via HPLC) to exclude impurities affecting activity .
  • Standardize assay conditions: Use identical cell lines (e.g., MCF-7 for breast cancer), exposure times (48–72 hrs), and controls .
  • Compare structural analogs (e.g., methyl vs. chloro substituents on chromene) to isolate activity drivers .

Q. What computational methods are suitable for predicting target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) or tubulin, leveraging the chromene core’s planarity for hydrophobic pockets .
  • MD Simulations : Assess stability of compound-protein complexes over 100-ns trajectories in GROMACS .

Q. How does the 4-methoxyphenylcarbamoyl group influence pharmacokinetics?

  • Insights :

  • Enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted phenyl groups .
  • Increases logP (calculated ~3.2), improving membrane permeability but potentially limiting aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.